molecular formula C7H10ClN B072379 1,2-Dimethylpyridinium chloride CAS No. 1121-26-2

1,2-Dimethylpyridinium chloride

Cat. No. B072379
CAS RN: 1121-26-2
M. Wt: 143.61 g/mol
InChI Key: PLHHTYOBMWPGQX-UHFFFAOYSA-M
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Description

1,2-Dimethylpyridinium chloride (DMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium salt that is soluble in water and organic solvents. DMP is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1,2-Dimethylpyridinium chloride is mainly attributed to its ability to act as an electron acceptor. 1,2-Dimethylpyridinium chloride can accept electrons from various substrates, resulting in the formation of a radical cation intermediate. This intermediate can then undergo subsequent reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
1,2-Dimethylpyridinium chloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dimethylpyridinium chloride can induce DNA damage and apoptosis in cancer cells. 1,2-Dimethylpyridinium chloride has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Dimethylpyridinium chloride in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experimental setups. However, one of the limitations of using 1,2-Dimethylpyridinium chloride is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,2-Dimethylpyridinium chloride. One potential area of research is the development of new synthetic methods for the production of 1,2-Dimethylpyridinium chloride. Another area of research is the investigation of the potential therapeutic applications of 1,2-Dimethylpyridinium chloride in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,2-Dimethylpyridinium chloride and its effects on various biological systems.
Conclusion:
In conclusion, 1,2-Dimethylpyridinium chloride (1,2-Dimethylpyridinium chloride) is a versatile chemical compound that has numerous applications in scientific research. Its unique properties make it an ideal substrate for various enzymatic reactions and organic transformations. Further research is needed to fully understand the potential therapeutic applications of 1,2-Dimethylpyridinium chloride and its effects on biological systems.

Synthesis Methods

The synthesis of 1,2-Dimethylpyridinium chloride can be achieved by several methods. One of the most common methods is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

1,2-Dimethylpyridinium chloride has been extensively studied for its potential applications in various scientific research fields. In organic chemistry, 1,2-Dimethylpyridinium chloride is used as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. In biochemistry, 1,2-Dimethylpyridinium chloride is used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. 1,2-Dimethylpyridinium chloride is also used as a model substrate for studying the mechanism of action of various enzymes.

properties

CAS RN

1121-26-2

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

1,2-dimethylpyridin-1-ium;chloride

InChI

InChI=1S/C7H10N.ClH/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

PLHHTYOBMWPGQX-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[N+]1C.[Cl-]

Canonical SMILES

CC1=CC=CC=[N+]1C.[Cl-]

Other CAS RN

1121-26-2

synonyms

1,6-dimethylpyridine chloride

Origin of Product

United States

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